In Vivo Anticonvulsant Efficacy: 6-Fluoro Derivative ED50 of 6.20 mg/kg with Protective Index >48.38 Versus Phenytoin
In a series of (5-amino-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives, the 6-fluoro-substituted compound 5c demonstrated the highest potency among all synthesized analogs [1]. This study provides direct comparison across halogen-substituted derivatives (fluoro, chloro, bromo) within the same benzisoxazole scaffold [1].
| Evidence Dimension | Anticonvulsant ED50 (oral administration in rats) |
|---|---|
| Target Compound Data | ED50 = 6.20 mg/kg; Protective Index (PI) = >48.38 |
| Comparator Or Baseline | Reference drug phenytoin: PI not explicitly stated for this assay but 6-fluoro derivative PI was "much higher" |
| Quantified Difference | 6-Fluoro derivative ED50 of 6.20 mg/kg with PI >48.38; no other halogen-substituted analog in the series approached this potency |
| Conditions | Maximal electroshock (MES) test in rats; oral administration; neurotoxicity evaluated by rotorod test |
Why This Matters
A protective index >48.38 indicates a wide therapeutic window for CNS applications, and the 6-fluoro substitution was essential for achieving this level of in vivo efficacy relative to other halogen-substituted derivatives.
- [1] Malik S, et al. Design and synthesis of (5-amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. J Enzyme Inhib Med Chem. 2014;29(4):505-16. View Source
